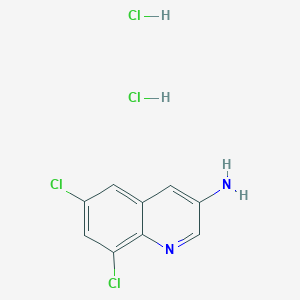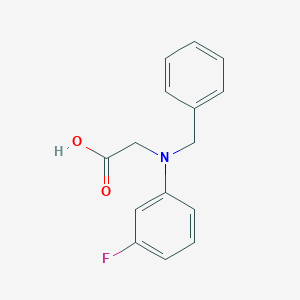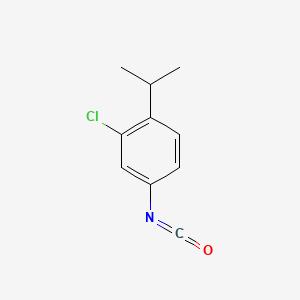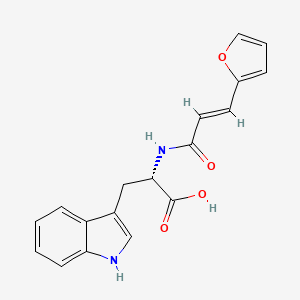
(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-Furyl)acryloyl)-L-tryptophan is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a furylacryloyl group attached to the amino acid tryptophan, which imparts distinct chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Furyl)acryloyl)-L-tryptophan typically involves the reaction of L-tryptophan with 3-(2-furyl)acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of N-(3-(2-Furyl)acryloyl)-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve multiple steps, including crystallization and recrystallization, to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(2-Furyl)acryloyl)-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The furylacryloyl group can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the double bond in the acryl group, leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furylacryloyl group.
Reduction: Saturated derivatives of the acryl group.
Substitution: Various substituted furyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(3-(2-Furyl)acryloyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and specificity.
Biology: Employed in studies involving protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-(3-(2-Furyl)acryloyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The furylacryloyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(2-Furyl)acryloyl)-Leu-Gly-Pro-Ala: A synthetic substance resembling the primary structure of collagen and hydrolyzed by collagenases.
N-(3-(2-Furyl)acryloyl)-Phe-Gly-Gly: Acts as a substrate for angiotensin-converting enzyme and is used in inhibitory assays.
Uniqueness
N-(3-(2-Furyl)acryloyl)-L-tryptophan is unique due to its specific interaction with tryptophan residues, which imparts distinct biological activities compared to other furylacryloyl derivatives. Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool in biochemical and pharmacological research .
Propiedades
Número CAS |
261179-11-7 |
|---|---|
Fórmula molecular |
C18H16N2O4 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H16N2O4/c21-17(8-7-13-4-3-9-24-13)20-16(18(22)23)10-12-11-19-15-6-2-1-5-14(12)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/b8-7+/t16-/m0/s1 |
Clave InChI |
BVDYWVVWERVABZ-WAVCKPEOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC=CO3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
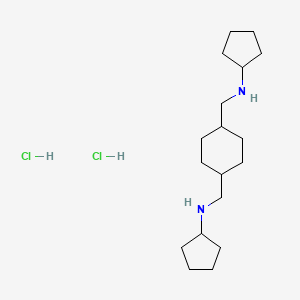
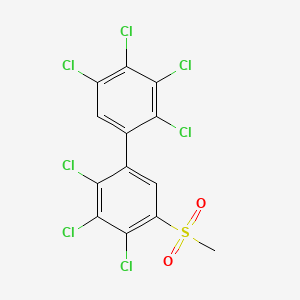

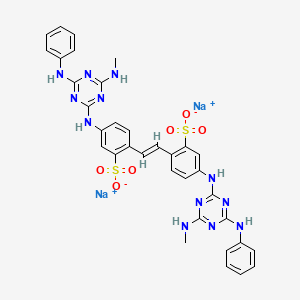
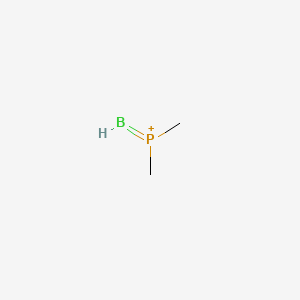
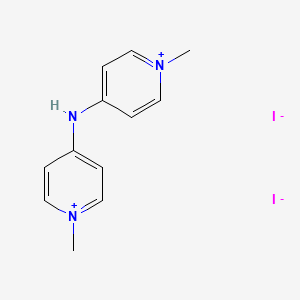
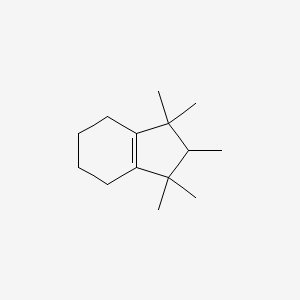
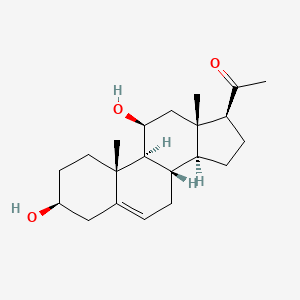
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
